Phenazine di-N-oxide

Übersicht

Beschreibung

Phenazine di-N-oxide is a derivative of phenazine, which is a large group of heterocyclic nitrogen-containing compounds . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Synthesis Analysis

The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc . The synthesis of phenazine and phenazine N-oxide by condensation of aromatic nitro compounds and aniline in the presence of a strong base is generally known as the Wohl–Aue reaction .

Molecular Structure Analysis

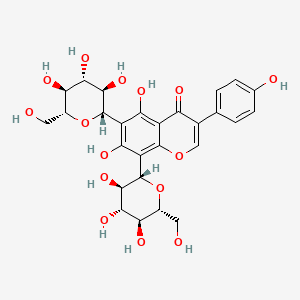

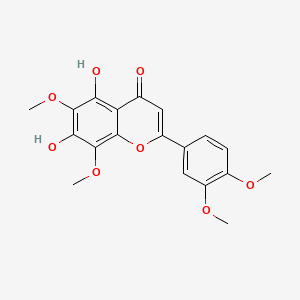

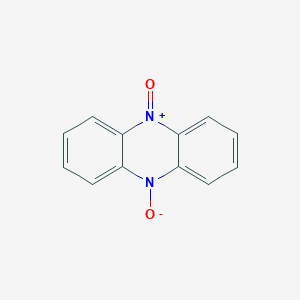

This compound contains a total of 26 bonds; 18 non-H bonds, 18 multiple bonds, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Chemical Reactions Analysis

This compound is a part of the larger group of phenazines, which are known for their diverse biological activities. The synthesis of phenazines involves various chemical reactions, including the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Physical And Chemical Properties Analysis

Phenazine, the parent compound of this compound, has a molecular formula of C12H8N2 and a melting point of 175–176 °C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Phenazine di-N-oxide exhibits a broad spectrum of antimicrobial properties. It has been shown to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. This compound disrupts microbial cell membranes and interferes with DNA synthesis, making it a potent agent for treating infections caused by Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research has indicated that this compound can play a role in cancer therapy. Its ability to generate reactive oxygen species (ROS) leads to oxidative stress in cancer cells, inducing apoptosis. This mechanism is being explored for the development of new chemotherapeutic agents that are selective for cancer cells while sparing healthy cells .

Antioxidant Properties

The oxidative stress modulation capability of this compound also lends itself to antioxidant applications. By scavenging free radicals, it can protect cells from oxidative damage, which is beneficial in preventing diseases associated with oxidative stress, such as neurodegenerative disorders .

Antimalarial Effects

Phenazine derivatives have shown promise in the fight against malaria. This compound interferes with the life cycle of the Plasmodium parasite, which is responsible for malaria. Its potential as an antimalarial agent is being investigated, with the aim of developing more effective treatments for this disease .

Neuroprotective Uses

The neuroprotective effects of this compound are attributed to its antioxidant activity and its ability to modulate neuronal signaling pathways. This compound is being studied for its potential to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neurons from damage and supporting their function .

Industrial Applications

Beyond its medicinal uses, this compound has industrial applications as well. Its chemical properties make it useful as a dye, particularly in the textile industry. Additionally, its conductive properties are being explored for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Wirkmechanismus

Target of Action

Phenazine di-N-oxide’s primary target is the Resistance-Nodulation-Division (RND) efflux pump , specifically the LexABC pump . This pump is found in antibiotic-producing microorganisms like Lysobacter antibioticus and plays a crucial role in conferring resistance against the compound .

Mode of Action

The LexABC pump interacts with this compound in a way that contributes to the self-resistance of the producing microorganism . When the LexABC pump or the adjacent LexR gene (a putative LysR-type transcriptional regulator) is deleted, the susceptibility of the strains to this compound increases significantly . This indicates that the LexABC pump and LexR gene play a crucial role in the resistance mechanism against this compound .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions . A novel RND efflux pump gene cluster, designated lexABC, has been identified, which is located far away in the genome from the myxin biosynthesis gene cluster . The deletion of an essential gene in myxin biosynthesis, LaPhzB, results in significant downregulation of the lexABC . Exogenous supplementation with myxin to the laphzb mutant could efficiently induce the expression of lexabc genes .

Pharmacokinetics

Information on the ADME properties of this compound is currently limited. The compound’s interaction with the lexabc pump suggests that it may be subject to efflux mechanisms, which could impact its bioavailability .

Result of Action

The action of this compound results in significant changes in the susceptibility of strains to the compound . Deletion of the LexABC pump or LexR gene leads to increased susceptibility and loss of myxin production . The compound produced at lower concentrations in these mutants is derivatized by deoxidation and O-methylation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of the LexABC pump genes can be induced by exogenous supplementation with myxin . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other compounds in the environment.

Safety and Hazards

Phenazine di-N-oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Phenazines, including Phenazine di-N-oxide, have significant applications in both medicinal and industrial fields due to their diverse biological properties. Future research could focus on the development of synthetic routes for assembly of this scaffold . Additionally, the resistance mechanism against myxin of L. antibioticus, which coordinates regulatory pathways to protect itself from autotoxicity, could be further explored .

Eigenschaften

IUPAC Name |

10-oxidophenazin-5-ium 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFJCQAPRNRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184391 | |

| Record name | Phenazine di-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303-83-3 | |

| Record name | Phenazine di-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine di-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine di-N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine di-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine 5,10-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenazine, 5,10-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M8Y56UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Phenazine Di-N-oxide exert its cytotoxic effects?

A1: this compound acts as a prodrug, becoming selectively cytotoxic under hypoxic conditions often found in solid tumors [, , ]. Upon entering a cell, it undergoes bioreduction, primarily via enzymatic one-electron reduction []. In hypoxic environments, this reduction leads to the formation of a highly reactive, cytotoxic radical intermediate. This intermediate can then cause DNA strand breaks [, ] and induce apoptosis [].

Q2: Which enzymes are primarily involved in the bioreduction of this compound?

A3: Research suggests that both DT-diaphorase and cytochrome P450 enzymes play a role in the hypoxic metabolism of this compound derivatives []. The specific enzymes involved and their relative contributions to cytotoxicity may vary depending on the specific this compound derivative and the cell type [].

Q3: Does this compound directly interact with DNA?

A4: While the cytotoxic effects of this compound are primarily attributed to the radical intermediate generated under hypoxia, some studies suggest that certain derivatives can also interact directly with DNA []. This interaction may involve intercalation of the phenazine moiety into the DNA helix [], potentially contributing to DNA damage.

Q4: How do structural modifications affect the activity of this compound?

A5: Studies have shown that even small structural changes can significantly influence the cytotoxicity and hypoxia selectivity of this compound derivatives [, ]. For instance, the presence of bromine or chlorine substituents at specific positions on the phenazine ring can enhance hypoxia-selective cytotoxicity [, ]. Modifications to the 2-position of the phenazine ring, such as the addition of amino, hydroxy, or carbamate groups, can also significantly impact potency and selectivity [, ].

Q5: How does the presence of N-oxide functionalities influence the activity of this compound?

A7: The N-oxide functionalities are crucial for the biological activity of this compound []. These groups enable the compound to act as a prodrug, undergoing bioreduction to generate the cytotoxic radical intermediate. Removal or modification of these groups can significantly diminish or abolish the compound's activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.